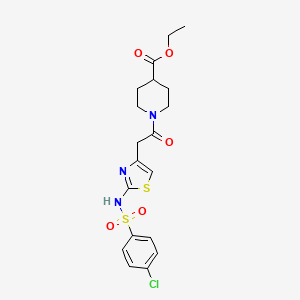

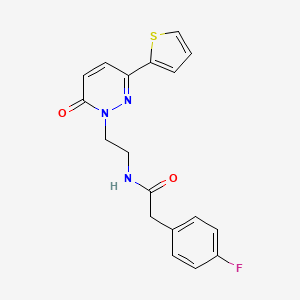

![molecular formula C21H21N3OS B2839801 2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide CAS No. 681268-49-5](/img/structure/B2839801.png)

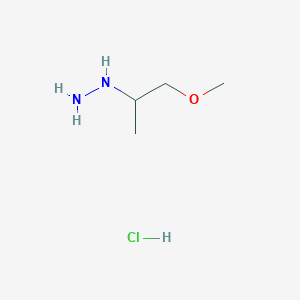

2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. It is a member of the thieno[3,4-c]pyrazole family of compounds, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives were prepared and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities. These compounds were synthesized via multi-component cyclo-condensation reactions, indicating a methodological advancement in creating potentially therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Chiral Separation for Herbicides

The analytical and preparative separation of the enantiomers of pyrazole phenyl ether herbicides on chiral stationary phases was demonstrated, highlighting the importance of chiral separation techniques in evaluating the enantiomeric purity and preparative resolution of compounds for biological evaluation (Hamper, Dukesherer, & Moedritzer, 1994).

Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines

Research on the preparation of pyrazolo[1,5-a]pyrimidines from 1-phenyl-1,3-butanedione and 3(5)-amino-1H-pyrazoles revealed mixtures of pyrazolo[1,5-a]pyrimidines, providing insights into selective preparation methods and the potential for further chemical investigations (Maquestiau, Taghret, & Eynde, 2010).

Antimicrobial Evaluation of Novel Pyrazolopyrimidines

A novel series of pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moiety were synthesized and showed varying degrees of antimicrobial activity, suggesting that the presence of sulfone groups significantly impacts biological effectiveness (Alsaedi, Farghaly, & Shaaban, 2019).

Biological Activity of N-Substituted Pyrazolyl Derivatives

The synthesis and biological evaluation of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrated potent in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells, along with antimicrobial activity against some bacteria and yeasts, showcasing the potential for developing new therapeutic agents (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014).

properties

IUPAC Name |

2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-2-17(15-9-5-3-6-10-15)21(25)22-20-18-13-26-14-19(18)23-24(20)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVBMZRFTTXYQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)

![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)

![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(2-methoxy-4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2839732.png)

![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)

![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)